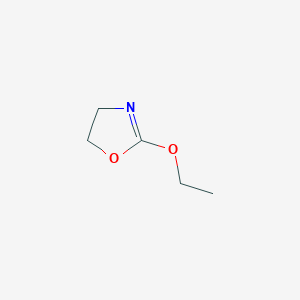

2-Ethoxy-4,5-dihydro-1,3-oxazole

Description

Properties

CAS No. |

4075-55-2 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

2-ethoxy-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C5H9NO2/c1-2-7-5-6-3-4-8-5/h2-4H2,1H3 |

InChI Key |

MTYHIWQZNFDCJT-UHFFFAOYSA-N |

SMILES |

CCOC1=NCCO1 |

Canonical SMILES |

CCOC1=NCCO1 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The reaction is often carried out under flow conditions to improve safety and efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts, such as manganese dioxide, can enhance the yield and purity of the product while minimizing the risk of side reactions and equipment blockages .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU are commonly used oxidizing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding oxazole.

Substitution: Depending on the nucleophile, various substituted oxazoles can be formed.

Scientific Research Applications

2-Ethoxy-4,5-dihydro-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dihydro-1,3-oxazole involves its interaction with various molecular targets. The oxazole ring can engage in non-covalent interactions with receptors and enzymes, influencing their activity. These interactions can modulate biological pathways, leading to the compound’s observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The 4,5-dihydro-1,3-oxazole core is common among analogs, but substituents at the 2- and 4-positions critically influence reactivity and applications. Key examples include:

Physical and Chemical Properties

Substituents significantly alter melting points, solubility, and stability:

- This compound : Analog 9a (4-ethoxy-5-nitro derivative) has a melting point of 92–93°C, suggesting moderate thermal stability . The ethoxy group likely improves solubility in polar solvents.

- Methyl-substituted analogs : L1 and L2 () show higher melting points (>200°C) due to increased rigidity and intermolecular interactions .

- Nitro-substituted analogs : Compounds like 5a () exhibit lower stability, with decomposition observed under catalytic conditions .

Q & A

Basic Synthesis: What are the most efficient synthetic routes for preparing enantiomerically pure 2-Ethoxy-4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

A three-step synthesis starting from (S)-(+)-2-Phenylglycinol is widely used. The process involves:

Condensation : Reacting (S)-(+)-2-Phenylglycinol with ethyl chloroformate to form an intermediate oxazoline precursor.

Cyclization : Using a dehydrating agent (e.g., PCl₃) under reflux in anhydrous toluene to form the dihydrooxazole ring.

Purification : Recrystallization with ethanol-water mixtures yields >99% purity.

High yields (83.2–94.5% per step) are achieved via precise stoichiometric control and inert atmosphere conditions .

Basic Characterization: Which analytical techniques are critical for confirming the structure and enantiomeric purity of this compound?

Methodological Answer:

- Polarimetry : Measures specific optical rotation ([α]ᴅ) to confirm enantiomeric excess.

- NMR Spectroscopy : ¹H and ¹³C NMR identify key resonances (e.g., oxazole ring protons at δ 4.1–4.3 ppm, ethoxy group at δ 1.3–1.5 ppm).

- GC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 169) and fragmentation patterns.

Cross-referencing with computational simulations (e.g., DFT) ensures structural accuracy .

Advanced Reaction Optimization: How do solvent-free conditions and nanocatalysts improve the synthesis of 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

- Catalyst Screening : HNO₃@nano SiO₂ (0.02 g) under solvent-free conditions at 90°C enhances reaction efficiency by reducing side reactions.

- Parameter Optimization :

- Temperature : 90–100°C minimizes decomposition.

- Substrate Ratio : 1:1.5 (amine:aldehyde) maximizes yield.

- Kinetic Analysis : Monitoring via TLC or in-situ IR confirms completion within 4–6 hours.

This approach reduces waste and improves atom economy .

Advanced Mechanistic Studies: What intermediates are involved in the oxidative nucleophilic substitution (HNS) of nitroarenes with 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

- σᴴ Adduct Formation : The carbanion from 4,4-dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole attacks nitroarenes, forming a Meisenheimer complex.

- Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the σᴴ adduct to para-nitrobenzyl-oxazoline derivatives.

- Characterization : Trapping intermediates with TEMPO or isolating via flash chromatography confirms the mechanism.

Kinetic isotope effects (KIE) and DFT calculations validate the pathway .

Advanced Applications: How can this compound derivatives serve as chiral auxiliaries in asymmetric synthesis?

Methodological Answer:

- Chiral Induction : The oxazole ring’s rigid structure directs stereoselectivity in Diels-Alder or aldol reactions.

- Case Study : In dihydroconduramine synthesis, oxazole intermediates enable enantioselective formation of glycosidase inhibitors.

- Evaluation : Enantiomeric ratios (e.r.) >95:5 are achieved using HPLC with chiral columns (e.g., Chiralpak IA).

Applications extend to natural product synthesis and enzyme inhibition studies .

Data Contradiction Analysis: How to resolve discrepancies in reported melting points or NMR shifts for 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

- Source Validation : Cross-check with high-purity samples (>99%) from peer-reviewed syntheses (e.g., ).

- Crystallography : Single-crystal X-ray diffraction (SHELXL ) resolves structural ambiguities.

- Solvent Effects : Account for deuterated solvent shifts (e.g., CDCl₃ vs. DMSO-d₆) in NMR comparisons.

Systematic error analysis (e.g., calibration of melting point apparatus) is critical .

Functionalization Strategies: What methods enable regioselective modification of the 2-Ethoxy group in 4,5-dihydro-1,3-oxazole?

Methodological Answer:

- Ether Cleavage : BBr₃ in CH₂Cl₂ at −78°C selectively removes the ethoxy group, yielding a hydroxyl intermediate.

- Alkylation/ Arylation : Mitsunobu reactions (e.g., DIAD, Ph₃P) introduce new substituents with retention of configuration.

- Monitoring : ¹⁹F NMR (if fluorinated reagents) tracks progress without disturbing the oxazole ring .

Toxicity and Safety: What precautions are necessary when handling 4,5-dihydro-1,3-oxazole derivatives?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (GHS Category 2).

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal.

- Emergency Protocols : Consult CAMEO Chemicals or ECHA guidelines for spill management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.